METHYL (2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and various functional groups such as a chlorobenzylidene, a thienyl, and a carboxylate ester
Preparation Methods
The synthesis of METHYL (2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiazolopyrimidine core. One common method involves the condensation of a thioamide with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the thiazole ring. This intermediate is then reacted with a suitable aldehyde, such as 4-chlorobenzaldehyde, to introduce the benzylidene group. The final step involves esterification to introduce the carboxylate ester group .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions due to the presence of multiple reactive sites. Some common types of reactions include:
Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of METHYL (2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives. Similar compounds include:
Thiazolopyridines: These compounds have a pyridine ring instead of a pyrimidine ring and exhibit different biological activities.
Thiazolotriazines: These compounds have a triazine ring and are known for their antimicrobial properties.
Thiazolopyrimidinones: These compounds have a ketone group instead of an ester group and show different reactivity and applications
Properties
Molecular Formula |
C20H15ClN2O3S2 |
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Molecular Weight |
430.9g/mol |
IUPAC Name |
methyl (2Z)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H15ClN2O3S2/c1-11-16(19(25)26-2)17(14-4-3-9-27-14)23-18(24)15(28-20(23)22-11)10-12-5-7-13(21)8-6-12/h3-10,17H,1-2H3/b15-10- |
InChI Key |
VNEMGMWMFOFQMF-GDNBJRDFSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=CS4)C(=O)OC |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=CS4)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=CS4)C(=O)OC |
Origin of Product |
United States |
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